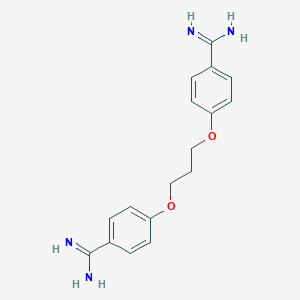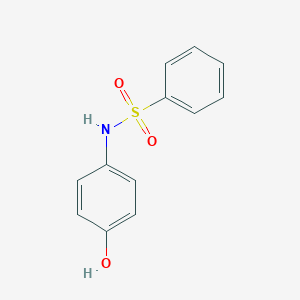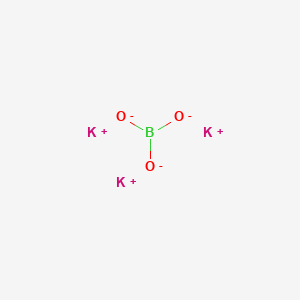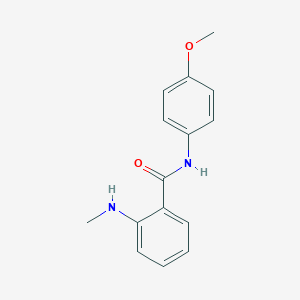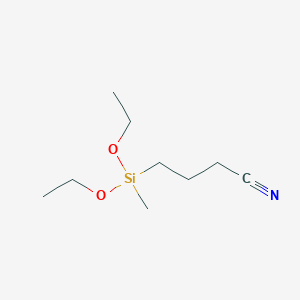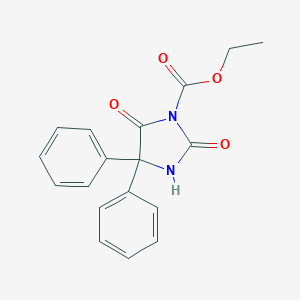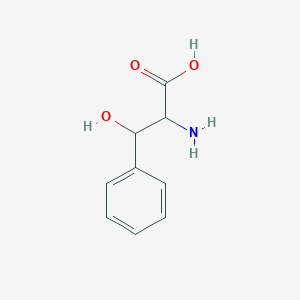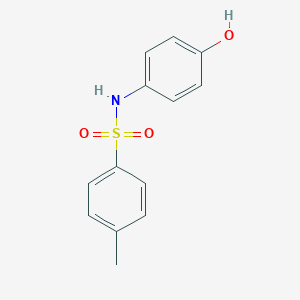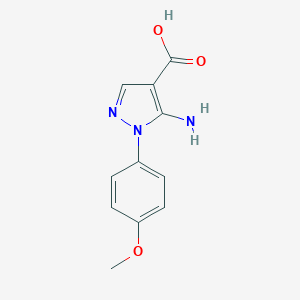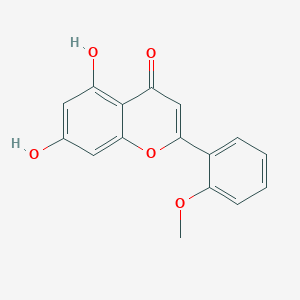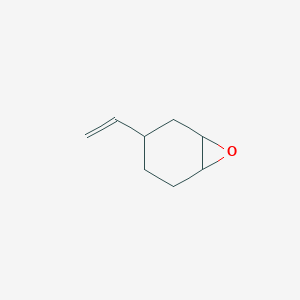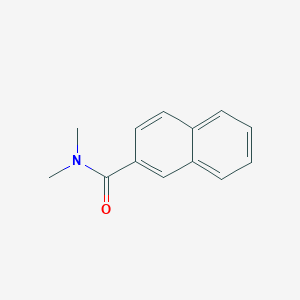
N,N-dimethylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylnaphthalene-2-carboxamide (DMN) is a chemical compound that belongs to the class of naphthalene derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. DMN has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N,N-dimethylnaphthalene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes such as cell growth and differentiation. N,N-dimethylnaphthalene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. N,N-dimethylnaphthalene-2-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
N,N-dimethylnaphthalene-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N,N-dimethylnaphthalene-2-carboxamide can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In vivo studies have shown that N,N-dimethylnaphthalene-2-carboxamide can reduce the size of tumors in mouse models of breast cancer and lung cancer. N,N-dimethylnaphthalene-2-carboxamide has also been shown to have neuroprotective effects in vitro and in vivo, and it has been suggested that N,N-dimethylnaphthalene-2-carboxamide may have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethylnaphthalene-2-carboxamide has several advantages for lab experiments, including its high purity, good solubility in organic solvents, and low toxicity. However, N,N-dimethylnaphthalene-2-carboxamide also has some limitations, including its high cost, limited availability, and potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research and development of N,N-dimethylnaphthalene-2-carboxamide, including:
1. Synthesis of novel N,N-dimethylnaphthalene-2-carboxamide derivatives with improved properties and potential applications in various fields.
2. Investigation of the mechanism of action of N,N-dimethylnaphthalene-2-carboxamide and its potential targets for the development of new therapeutic agents.
3. Development of new methods for the synthesis of N,N-dimethylnaphthalene-2-carboxamide and its derivatives with improved efficiency and sustainability.
4. Investigation of the potential applications of N,N-dimethylnaphthalene-2-carboxamide in other fields such as energy storage and conversion, catalysis, and materials science.
5. Evaluation of the safety and toxicity of N,N-dimethylnaphthalene-2-carboxamide and its derivatives for potential applications in pharmaceuticals and other fields.
In conclusion, N,N-dimethylnaphthalene-2-carboxamide is a unique chemical compound that has potential applications in various fields such as organic electronics, optoelectronics, and pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential applications, and to develop new methods for its synthesis and modification.
Synthesemethoden
N,N-dimethylnaphthalene-2-carboxamide can be synthesized through several methods, including the Friedel-Crafts acylation reaction, the Vilsmeier-Haack reaction, and the Pinner reaction. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
N,N-dimethylnaphthalene-2-carboxamide has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and pharmaceuticals. In organic electronics, N,N-dimethylnaphthalene-2-carboxamide has been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, N,N-dimethylnaphthalene-2-carboxamide has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron injection properties. In pharmaceuticals, N,N-dimethylnaphthalene-2-carboxamide has been studied for its potential anticancer activity and as a potential drug candidate for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
13577-85-0 |
|---|---|
Produktname |
N,N-dimethylnaphthalene-2-carboxamide |
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
N,N-dimethylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO/c1-14(2)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI-Schlüssel |
DXKBTRRRWABXMX-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



